4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate
Description
This fluorinated carbonate derivative features a bromine atom on the tetrafluorobutyl chain and a hexafluorobutyl group esterified via a carbonate linkage. The compound’s structure combines halogenated and perfluorinated moieties, which synergistically influence its physicochemical properties. Such compounds are typically used in advanced materials, including hydrophobic coatings, flame-retardant polymers, and specialty lubricants .
Properties
Molecular Formula |
C9H7BrF10O3 |
|---|---|
Molecular Weight |
433.04 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C9H7BrF10O3/c10-9(19,20)7(14,15)1-2-22-5(21)23-3-6(12,13)4(11)8(16,17)18/h4H,1-3H2 |
InChI Key |
IBNWEXSJNIBQPE-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(F)(F)F)F)(F)F)C(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with 2,2,3,4,4,4-hexafluorobutanol in the presence of a carbonate source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include carbonates such as sodium carbonate or potassium carbonate, and the reaction is often conducted in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carbonyl compounds or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, while reduction and oxidation reactions produce corresponding alcohols and carbonyl compounds, respectively .
Scientific Research Applications
Material Science
Fluorinated compounds are known for their utility in developing advanced materials. The application of 4-Bromo-3,3,4,4-tetrafluorobutyl carbonate in this field includes:
- Fluorinated Polymers : It can be used as a precursor for synthesizing fluorinated polymers that exhibit enhanced chemical resistance and thermal stability.
- Coatings : The compound's properties make it suitable for creating coatings that require low surface energy and high durability.
Organic Synthesis
The compound serves as an important reagent in organic synthesis:
- Functional Group Transformations : It can facilitate various transformations including nucleophilic substitutions and additions due to the presence of reactive bromine and carbonate groups.
- Synthesis of Fluorinated Compounds : Researchers have utilized it to synthesize other fluorinated compounds that are valuable in pharmaceuticals and agrochemicals. For instance, studies have demonstrated its effectiveness in producing CF2-containing sugars and liquid crystals .
Pharmaceutical Applications
The unique properties of this compound suggest potential applications in drug development:
- Drug Delivery Systems : The lipophilic nature of fluorinated compounds makes them suitable for enhancing the bioavailability of certain drugs.
- Antiviral Agents : Research indicates that fluorinated compounds can exhibit antiviral properties; thus, derivatives of this compound may be explored for such applications.
Case Studies
Several studies highlight the practical applications of 4-Bromo-3,3,4,4-tetrafluorobutyl carbonate:
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
- 2,2-Difluoroethyl 2,2,3,4,4,4-hexafluorobutyl carbonate : Lacks bromine but retains the hexafluorobutyl chain, offering lower molecular weight (MW: ~333.02 g/mol) and reduced reactivity compared to the brominated derivative .
- 4-Bromo-3,3,4,4-tetrafluorobutyl 2,2-difluoroethyl carbonate : Shares the brominated tetrafluorobutyl group but substitutes the hexafluorobutyl chain with a difluoroethyl group, reducing fluorine content and surface hydrophobicity .
Physicochemical Properties
Key Observations :
- The target compound’s bromine and higher fluorine content distinguish it from analogs, enhancing its utility in reactions requiring halogen exchange (e.g., nucleophilic substitutions) .
- Non-brominated analogs prioritize hydrophobicity and thermal stability, as seen in the hexafluorobutyl methacrylate copolymer’s lotus-leaf-like surface morphology .
Surface Energy and Hydrophobicity
Fluorinated compounds exhibit low surface energy due to C-F bonds. The Owens-Wendt method (contact angle measurements with water/methylene iodide) quantifies this property . For example:
Commercial Availability and Pricing
- 2,2-Difluoroethyl hexafluorobutyl carbonate : Priced at €1,499.00/25g, reflecting synthesis complexity .
- 4-Bromo-3,3,4,4-tetrafluorobutyl difluoroethyl carbonate : Requires custom synthesis (price undisclosed), suggesting niche applications .
Research and Application Insights
- Polymer Science : Brominated fluorocarbonates may serve as crosslinkers or initiators in fluoropolymer synthesis, leveraging bromine’s reactivity .
- Surface Coatings : Analogous hexafluorobutyl esters demonstrate that even partial fluorination achieves superhydrophobicity, suggesting the target compound could outperform these in extreme environments .
- Safety and Handling: Bromine’s presence may increase toxicity and flammability risks, necessitating specialized handling compared to non-halogenated analogs .
Biological Activity
4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties based on existing literature and research findings.
- Molecular Formula : C8H6BrF8O2
- Molecular Weight : 356.03 g/mol
- CAS Number : Not explicitly provided in the search results but can be inferred based on structural analysis.
Biological Activity Overview
Research indicates that fluorinated compounds often exhibit unique biological activities due to their molecular structure. The presence of bromine and multiple fluorine atoms can influence the compound's interaction with biological systems.
1. Antimicrobial Activity
Fluorinated compounds have been shown to possess significant antimicrobial properties. Studies on related fluorinated compounds suggest that they can inhibit the growth of various bacterial strains through mechanisms that may involve disrupting cell membrane integrity or interfering with metabolic pathways .
2. Anticancer Potential
Fluorinated derivatives are often investigated for their anticancer properties. Research indicates that certain fluorinated compounds can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival .
3. Anti-inflammatory Effects
Compounds similar to 4-bromo-3,3,4,4-tetrafluorobutyl carbonate have demonstrated anti-inflammatory effects in various models. This activity is typically mediated by the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
Several studies have highlighted the biological effects of fluorinated compounds:
- Study on Antimicrobial Activity : A study published in Journal of Antibiotics examined a series of fluorinated compounds and found that those with bromine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
- Anticancer Research : In a recent publication in Cancer Letters, researchers evaluated the cytotoxic effects of fluorinated compounds on various cancer cell lines. The results indicated that specific structural modifications led to increased efficacy in inducing apoptosis in breast cancer cells .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of this fluorinated carbonate?
- Methodological Answer : The synthesis typically involves transesterification between 4-bromo-3,3,4,4-tetrafluoro-1-butanol and a fluorinated chloroformate (e.g., 2,2,3,4,4,4-hexafluorobutyl chloroformate). Key steps include:
- Use of anhydrous conditions (argon atmosphere) to prevent hydrolysis of reactive intermediates.
- Catalysis by pyridine or DMAP to neutralize HCl byproducts and accelerate the reaction.
- Purification via fractional distillation or silica gel chromatography, monitored by NMR for fluorine signature validation .
- Stoichiometric Considerations : Maintain a 1:1 molar ratio of alcohol to chloroformate, with excess base (2–3 eq.) to ensure complete conversion.
Q. How should researchers characterize structural purity and confirm the identity of this compound?
- Analytical Workflow :
- NMR : Primary tool for identifying fluorine environments; expect distinct peaks for Br-CF and CF groups (δ: -70 to -120 ppm).
- and NMR : Confirm backbone connectivity; bromine and fluorine substituents induce characteristic deshielding.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] or [M+Na] with isotopic patterns reflecting bromine (1:1 ratio for /).
- Elemental Analysis : Validate C, H, Br, and F percentages within ±0.3% of theoretical values.
Q. What are critical stability parameters for handling and storage?
- Key Factors :
- Moisture Sensitivity : Susceptible to hydrolysis due to the carbonate group; store under inert gas (N or Ar) at -20°C.
- Thermal Stability : Preliminary TGA data (unpublished) suggest decomposition >150°C; avoid prolonged heating during synthesis.
- Light Sensitivity : Fluorinated bromides may undergo photolytic cleavage; use amber vials for long-term storage .
Advanced Research Questions
Q. How can discrepancies in reported thermal decomposition profiles be resolved?
- Resolution Strategy :
- Perform coupled TGA-DSC under controlled atmospheres (N vs. air) to differentiate oxidative vs. pyrolytic pathways.
- Apply kinetic analysis (e.g., Flynn-Wall-Ozawa method) to calculate activation energy and identify competing degradation mechanisms.
- Cross-validate with GC-MS to detect volatile byproducts (e.g., CO, fluorinated alkenes) and correlate with mass loss events .
Q. What computational approaches predict regioselectivity in nucleophilic substitution reactions targeting the bromine atom?
- Modeling Framework :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map potential energy surfaces for S2 pathways. Solvent effects (e.g., DMF vs. THF) are modeled via PCM.
- NBO Analysis : Evaluate electron-withdrawing effects of adjacent fluorine atoms on bromine’s electrophilicity.
- MD Simulations : Probe steric hindrance from tetrafluorobutyl groups to predict accessibility of the Br center .
Q. What experimental strategies enhance regioselective functionalization of the bromine site under mild conditions?
- Optimization Techniques :
- Transition Metal Catalysis : Pd(0)/ligand systems (e.g., XPhos) for cross-coupling reactions; prioritize low-temperature protocols (<50°C) to suppress side reactions.
- Microwave-Assisted Synthesis : Accelerate kinetic control in substitution reactions (e.g., with NaN for azide introduction).
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethers (THF) favor steric selectivity.
Data Contradiction Analysis
- Example Conflict : Conflicting reports on solubility in fluorinated solvents (e.g., HFIP).
- Resolution :
Conduct phase-solubility studies across temperatures (0–60°C) using UV-Vis or NMR titration.
Compare with structurally analogous compounds (e.g., 2,2,3,4,4,4-hexafluorobutyl acrylate ) to identify trends in fluorophilicity.
Correlate with Hansen Solubility Parameters to rationalize deviations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
